

"2-(3-Methylphenoxy)aniline" molecular structure and weight

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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)aniline

Cat. No.: B1607781

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An In-depth Technical Guide to **2-(3-Methylphenoxy)aniline**: Structure, Properties, and Analytical Characterization

Introduction

2-(3-Methylphenoxy)aniline is an aromatic organic compound classified as a diaryl ether and a primary arylamine. This structural motif, featuring a flexible ether linkage between two substituted benzene rings, is of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique three-dimensional conformation and electronic properties make it a valuable building block for synthesizing more complex molecular architectures. While its direct applications are still emerging, related phenoxyaniline structures are known intermediates in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) nimesulide[1]. Furthermore, the hydrochloride salt of **2-(3-methylphenoxy)aniline** has been identified as a useful scaffold for studying protein-protein interactions, specifically as a ubiquitin binding scaffold in proteomics research[2].

This guide provides a comprehensive technical overview of **2-(3-Methylphenoxy)aniline**, detailing its molecular structure, physicochemical properties, a robust synthetic pathway, and the analytical techniques required for its unambiguous characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

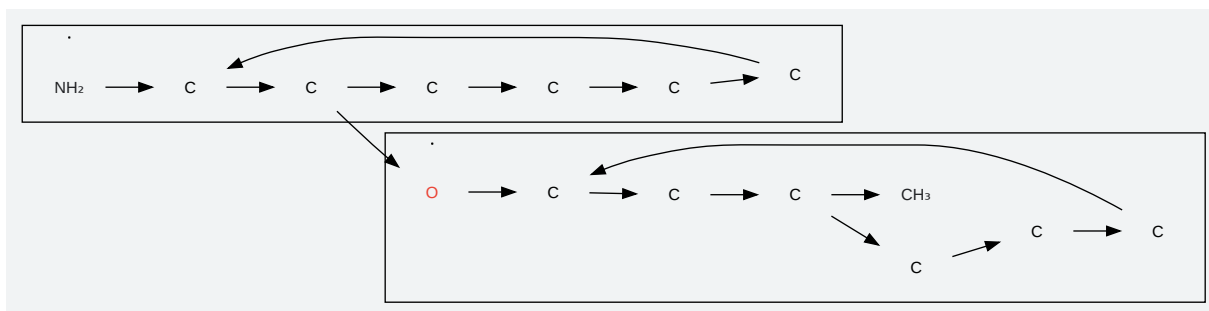
Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in any research or development context. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

Structural Elucidation

2-(3-Methylphenoxy)aniline consists of an aniline ring substituted at the 2-position (ortho) with a 3-methylphenoxy (m-tolyloxy) group. The ether linkage provides significant rotational freedom, allowing the two aromatic rings to adopt various conformations.

- IUPAC Name: **2-(3-methylphenoxy)aniline**
- Synonyms: 2-(m-Tolyloxy)aniline, 3'-Methyl-2-phenoxyaniline[3][4]
- CAS Number: 60287-67-4 (for the free base)[3][4][5][6]
- Molecular Formula: C₁₃H₁₃NO[3][5][6][7]
- SMILES: CC1=CC(=CC=C1)OC2=CC=CC=C2N[3][5][7]
- InChIKey: FIOLZDYDNLDKJZ-UHFFFAOYSA-N[5][7]



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Caption: 2D structure of **2-(3-Methylphenoxy)aniline**.

Molecular Weight

It is critical to distinguish between the free base and its common salt forms, as their molecular weights differ.

- Average Molecular Weight: 199.25 g/mol [3][4][6]
- Monoisotopic Mass: 199.09972 Da[7]

The hydrochloride salt (CAS 1158494-16-6) has a molecular weight of 235.71 g/mol .[2][8] This guide focuses on the neutral (free base) form.

Physicochemical Properties Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for designing experimental conditions such as solvent selection for reactions, extractions, and chromatographic purification.

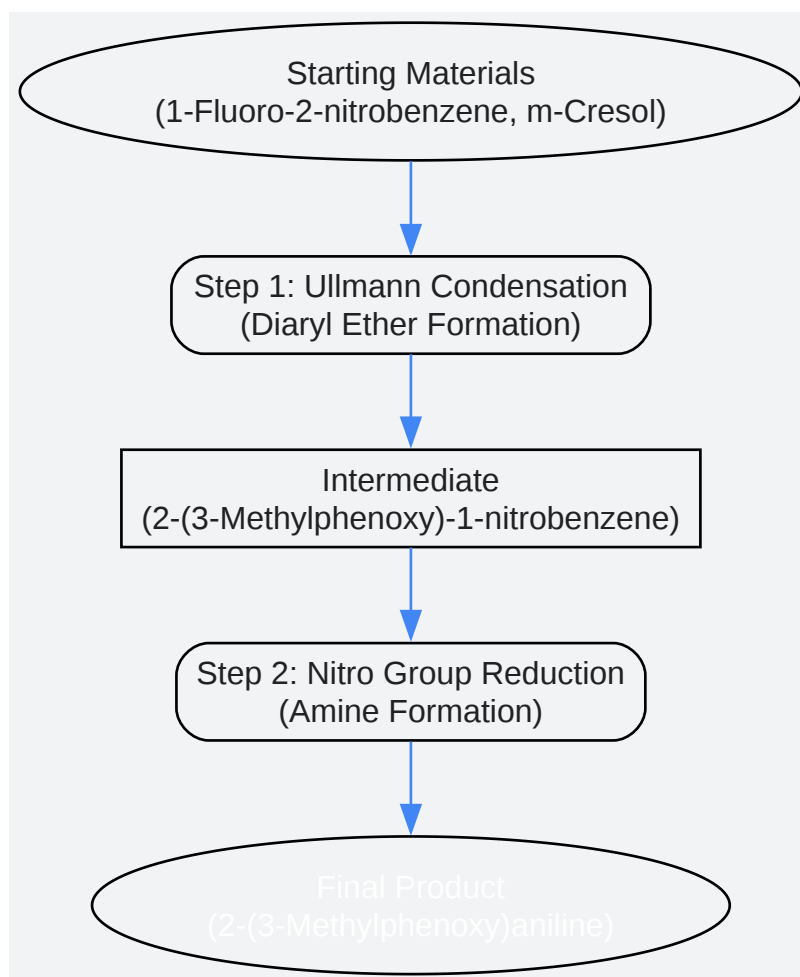
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO	[3][5][6]
Molecular Weight	199.25 g/mol	[3][6]
CAS Number	60287-67-4	[3][4]
Appearance	Light brown to brown solid	[9]
Density	1.115 g/cm ³ (predicted)	[6]
Boiling Point	306°C at 760 mmHg (predicted)	[6]
LogP (octanol/water)	3.37 (predicted)	[3]
Topological Polar Surface Area (TPSA)	35.25 Å ²	[3]
Hydrogen Bond Donors	1 (the -NH ₂ group)	[3][5]
Hydrogen Bond Acceptors	2 (the N and O atoms)	[3][5]
Rotatable Bonds	2	[3][5]

Part 2: Synthesis and Purification

The synthesis of **2-(3-Methylphenoxy)aniline** is most reliably achieved via a two-step sequence involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route is dictated by the principles of aromatic substitution. Direct coupling of an aniline with a halobenzene is challenging. A more robust strategy involves installing a nitro group as a precursor to the amine. The electron-withdrawing nature of the nitro group activates an ortho- or para-positioned leaving group (like a halogen) towards nucleophilic aromatic substitution (S_NAr). This makes the Ullmann condensation with a phenoxide highly efficient. The final step is a straightforward and high-yielding reduction of the nitro group.



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Caption: Two-step workflow for the synthesis of **2-(3-Methylphenoxy)aniline**.

Experimental Protocol: A Self-Validating Workflow

The following protocols are detailed to ensure reproducibility and include checkpoints for validation.

Step 1: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene via Ullmann Condensation

- **Rationale:** This reaction couples an activated aryl halide with an alcohol. 1-Fluoro-2-nitrobenzene is often preferred over the chloro-analogue due to the higher electronegativity of fluorine, which enhances the rate of S_NAr . A polar aprotic solvent like DMF is used to solvate the potassium phenoxide intermediate, and a mild inorganic base facilitates the deprotonation of m-cresol without participating in side reactions.

- Methodology:
 - To a stirred solution of m-cresol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5 mL per mmol of m-cresol), add potassium carbonate (K_2CO_3 , 1.5 eq.) in one portion.
 - Stir the resulting suspension at room temperature for 30 minutes to form the potassium phenoxide.
 - Add 1-fluoro-2-nitrobenzene (1.05 eq.) dropwise to the mixture.
 - Heat the reaction mixture to 80-100°C and stir for 4-8 hours.
 - Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new, higher R_f spot indicates product formation.
 - Upon completion, cool the mixture to room temperature and pour it into ice-water.
 - Extract the aqueous mixture with ethyl acetate (3x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction to **2-(3-Methylphenoxy)aniline**

- Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction proceeds under a positive pressure of hydrogen gas, and ethanol is a common, inert solvent.
- Methodology:
 - Dissolve the crude 2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq.) from Step 1 in ethanol (EtOH, ~10 mL per mmol).
 - Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

- Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 2-6 hours.
- Validation Checkpoint: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 4:1 v/v). The product aniline will have a lower R_f than the nitro-intermediate and will often stain with potassium permanganate or ninhydrin.
- Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
- Rinse the filter cake with additional ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **2-(3-methylphenoxy)aniline**.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final product.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

- ^1H NMR:
 - Aromatic Region ($\delta \approx 6.6\text{-}7.3$ ppm): Expect a complex series of multiplets corresponding to the 8 protons on the two aromatic rings. The specific chemical shifts and coupling

constants are diagnostic of the substitution pattern.

- Amine Protons ($\delta \approx 3.7$ ppm): The two protons of the $-\text{NH}_2$ group will typically appear as a broad singlet. This peak's key diagnostic feature is its disappearance upon adding a drop of D_2O to the NMR tube, due to proton-deuterium exchange.^{[10][11]}
- Methyl Protons ($\delta \approx 2.2\text{-}2.3$ ppm): The three protons of the $-\text{CH}_3$ group will appear as a sharp singlet.^[10]
- ^{13}C NMR:
 - Expect 13 distinct signals in the broadband-decoupled spectrum, corresponding to the 13 carbon atoms in the molecule, assuming no accidental signal overlap.
 - Aromatic Carbons: Signals will appear in the typical downfield region of $\delta \approx 110\text{-}160$ ppm.
 - Methyl Carbon: A single upfield signal around $\delta \approx 21$ ppm is expected.
- Protocol for NMR Sample Preparation:
 - Accurately weigh 5-10 mg of the purified compound.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean vial.
 - Transfer the solution into a clean 5 mm NMR tube.
 - Insert the tube into the spectrometer and acquire the ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Key Diagnostic Peaks:
 - N-H Stretching ($3300\text{-}3500\text{ cm}^{-1}$): As a primary amine, it will exhibit two distinct sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.^[11]

- C-O-C Stretching ($1200\text{-}1250\text{ cm}^{-1}$): A strong, characteristic absorption band for the aromatic ether linkage is expected in this region.^[10]
- Aromatic C-H Bending ($675\text{-}900\text{ cm}^{-1}$): The pattern of absorptions in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings.^[10]

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

- Molecular Ion Peak (M^+): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak at $m/z = 199$ corresponding to the molecular formula $[C_{13}H_{13}NO]^+$ is expected.
- Nitrogen Rule: The odd nominal molecular weight (199) is consistent with the presence of an odd number of nitrogen atoms (one) in the molecule.^[11]
- Key Fragmentation: A common fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond, which would lead to fragment ions corresponding to the phenoxy and aniline moieties.

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References

- 1. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 2. Buy 2-(3-Methylphenoxy)aniline hydrochloride | 1158494-16-6 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(3-METHYLPHENOXY)ANILINE | 60287-67-4 [amp.chemicalbook.com]
- 5. 2-(3-methylphenoxy)aniline (60287-67-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 2-(3-methylphenoxy)aniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsr.com [chemsrc.com]
- 7. PubChemLite - 2-(3-methylphenoxy)aniline (C13H13NO) [pubchemlite.lcsb.uni.lu]
- 8. scbt.com [scbt.com]
- 9. 2-(3-METHYLPHENOXY)ANILINE | 60287-67-4 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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